3-Chlorobenzoyl isothiocyanate
Overview
Description
3-Chlorobenzoyl isothiocyanate (3-CBI) is a widely used chemical compound that has a wide range of applications in scientific research and industrial processes. It is a chlorinated derivative of benzoyl isothiocyanate and is commonly used as a reagent in organic synthesis. 3-CBI is a versatile and powerful reagent that can be used to synthesize a variety of compounds and has been used in a variety of research applications. In
Scientific Research Applications
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry .
For instance, isothiocyanates are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Isothiocyanates can be used to modify proteins or to study protein interactions, providing valuable insights into biological processes and diseases.
Additionally, isothiocyanates are known for their biological activities , including antimicrobial, anti-inflammatory, and anticancer properties . This makes them valuable for research in medicinal chemistry and drug discovery.
For example, Phenyl isothiocyanate is used for amino acid sequencing in the Edman degradation . This is a method used to sequence amino acids in a peptide. In this process, the amino-terminal residue is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues .
Moreover, isothiocyanates have shown antibacterial activity . This means they could potentially be used in the development of new antibiotics or other antimicrobial agents .
properties
IUPAC Name |
3-chlorobenzoyl isothiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISLKTWVWIULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373878 | |
Record name | 3-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoyl isothiocyanate | |
CAS RN |
66090-36-6 | |
Record name | 3-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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